Boc-D-Ala-NH2

Overview

Description

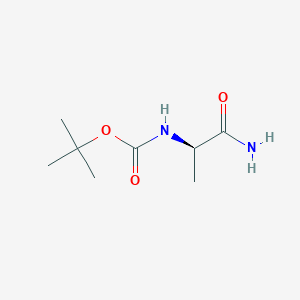

Boc-D-Ala-NH2, also known as tert-butyl (1R)-2-amino-1-methyl-2-oxoethylcarbamate, is a compound with the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol . It is a derivative of D-alanine, an amino acid, and is commonly used in peptide synthesis due to its protective Boc (tert-butoxycarbonyl) group.

Preparation Methods

Boc-D-Ala-NH2 is typically synthesized through the protection of the amino group of D-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out under aqueous or anhydrous conditions. Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Boc-D-Ala-NH2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using lithium aluminum hydride (LiAlH4).

Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Boc-D-Ala-NH2 is widely used in scientific research, particularly in:

Peptide Synthesis: It serves as a protected amino acid component, reducing unwanted side reactions during peptide elongation.

Biological Studies: It is used in the study of enzyme-substrate interactions and protein structure-function relationships.

Medicinal Chemistry: It is employed in the design and synthesis of peptide-based drugs and inhibitors.

Industrial Applications: It is used in the production of synthetic peptides for various industrial applications.

Mechanism of Action

The mechanism of action of Boc-D-Ala-NH2 involves the protection of the amino group of D-alanine, preventing it from participating in unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection and subsequent reactions .

Comparison with Similar Compounds

Similar compounds to Boc-D-Ala-NH2 include:

Boc-L-Ala-NH2: The L-isomer of this compound, used in similar applications but with different stereochemistry.

Fmoc-D-Ala-NH2: Another protected form of D-alanine, using the fluorenylmethyloxycarbonyl (Fmoc) group instead of the Boc group.

Cbz-D-Ala-NH2: Uses the carbobenzoxy (Cbz) group for protection, offering different stability and deprotection conditions.

This compound is unique due to its specific stereochemistry and the stability of the Boc group under various reaction conditions, making it a valuable tool in peptide synthesis and other research applications.

Biological Activity

Boc-D-Ala-NH2, or N-Boc-D-alanine amide, is a compound of significant interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H16N2O3 and a molecular weight of 188.23 g/mol. The compound features a tert-butyloxycarbonyl (Boc) protecting group on the amino acid D-alanine, which is crucial for its stability and reactivity in biological systems.

Synthesis

The synthesis of this compound typically involves the protection of D-alanine's amino group followed by the formation of the amide bond. This process can be achieved through various coupling reactions, often utilizing coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate the reaction between D-alanine and the desired amine.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies show that derivatives of D-amino acids can disrupt bacterial cell wall synthesis, which is critical for their survival. Specifically, this compound has shown effectiveness against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrate that compounds containing D-amino acids can induce apoptosis in cancer cells. For example, a study involving peptide analogs showed that modifications with D-amino acids led to enhanced cytotoxicity against breast cancer cell lines such as MCF-7 . The mechanism appears to involve the disruption of mitochondrial function and induction of oxidative stress in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Wall Synthesis : As a D-amino acid, this compound can interfere with the incorporation of natural L-amino acids into peptidoglycan layers in bacterial cell walls, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways through mitochondrial damage and increased reactive oxygen species (ROS) production .

- Modulation of Protein Interactions : The presence of the Boc group can influence the compound's ability to interact with proteins involved in signaling pathways, potentially altering cellular responses to external stimuli.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones in agar diffusion tests against E. coli and Bacillus subtilis, suggesting its potential use as a novel antimicrobial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 12 |

Case Study 2: Anticancer Activity

In another study assessing the anticancer effects of this compound derivatives, it was found that modifications significantly enhanced cytotoxicity against MCF-7 cells. The IC50 values were determined using MTT assays:

| Compound | IC50 (µM) |

|---|---|

| This compound | 45 |

| Modified Derivative A | 30 |

| Modified Derivative B | 25 |

These findings support the hypothesis that structural modifications can enhance biological activity .

Properties

IUPAC Name |

tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZKKSKKIABUUCX-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426726 | |

| Record name | Boc-D-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78981-25-6 | |

| Record name | Boc-D-Ala-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.